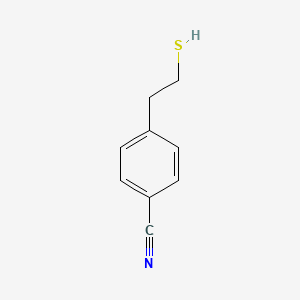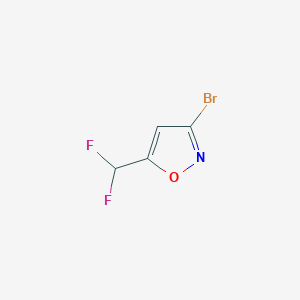
3-Bromo-5-(difluoromethyl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(difluoromethyl)isoxazole: is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(difluoromethyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the (3+2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions. The use of microwave irradiation has been reported to reduce reaction times significantly, making the process more efficient .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-5-(difluoromethyl)isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: As mentioned earlier, the compound can participate in cycloaddition reactions to form complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction can lead to different functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Bromo-5-(difluoromethyl)isoxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: The compound has shown potential in biological applications, particularly in the development of new pharmaceuticals. Isoxazole derivatives have been studied for their anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity .
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(difluoromethyl)isoxazole involves its interaction with specific molecular targets. For instance, in cancer research, isoxazole derivatives have been found to inhibit enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to the disruption of glycolysis in cancer cells . This inhibition triggers autophagy and apoptotic cell death, making it a promising candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
- 3-Chloroisoxazole
- 3-Fluoroisoxazole
- 3-Iodoisoxazole
Comparison: Compared to its analogs, 3-Bromo-5-(difluoromethyl)isoxazole exhibits unique reactivity due to the presence of both bromine and difluoromethyl groups. These substituents enhance its ability to participate in various chemical reactions and improve its stability . Additionally, the difluoromethyl group imparts unique electronic properties, making it distinct from other halogenated isoxazoles .
Eigenschaften
Molekularformel |
C4H2BrF2NO |
|---|---|
Molekulargewicht |
197.97 g/mol |
IUPAC-Name |
3-bromo-5-(difluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C4H2BrF2NO/c5-3-1-2(4(6)7)9-8-3/h1,4H |
InChI-Schlüssel |
KIIQODGTBPYAFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(ON=C1Br)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


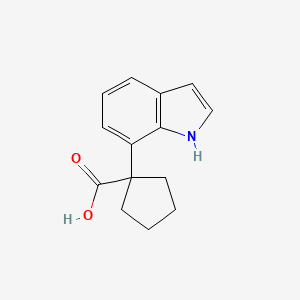
![2-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13575532.png)
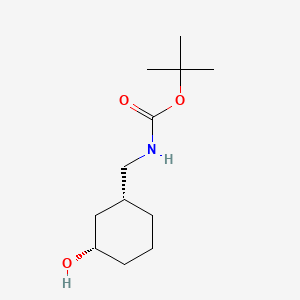
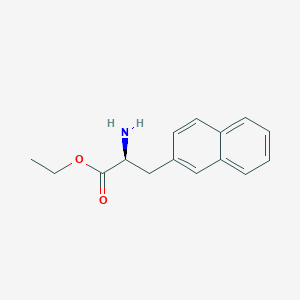
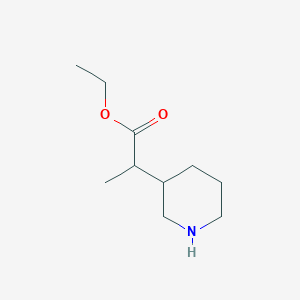
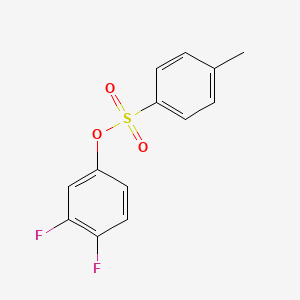
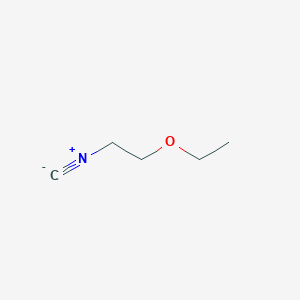
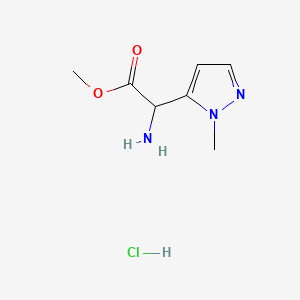
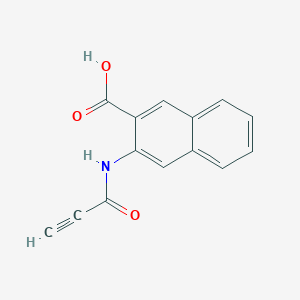
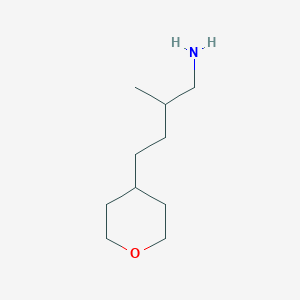
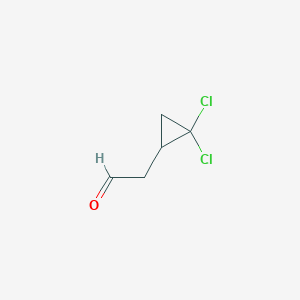
![rac-tert-butyl (3aR,6aR)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13575592.png)
![Methyl 2-[(2-carbamoylphenyl)amino]acetate](/img/structure/B13575595.png)
